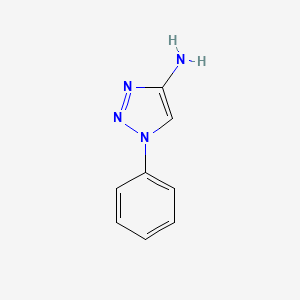

1-phenyl-1H-1,2,3-triazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyltriazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIKZZCOPIBALR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2076-64-4 | |

| Record name | 1-phenyl-1H-1,2,3-triazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-phenyl-1H-1,2,3-triazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 1-phenyl-1H-1,2,3-triazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing from readily available starting materials. This document details the experimental protocols, presents expected quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

The 1,2,3-triazole core is a prominent scaffold in a wide array of biologically active molecules and functional materials. The specific isomer, this compound, serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. Its synthesis is of significant interest to researchers in organic and medicinal chemistry. This guide outlines a robust and reproducible synthetic pathway.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of phenyl azide from aniline. The second, and key, step is the 1,3-dipolar cycloaddition reaction between phenyl azide and an appropriate two-carbon synthon that allows for the introduction of the 4-amino group. A common and effective method for this transformation is the reaction with malononitrile, which proceeds via a base-catalyzed cycloaddition followed by in situ loss of a nitrile group to yield the desired 4-amino triazole.

Experimental Protocols

Synthesis of Phenyl Azide (1)

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C (ice bath).

-

Slowly add an aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

In a separate flask, dissolve sodium azide (1.1 eq) in water.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield phenyl azide as a pale yellow oil. Caution: Phenyl azide is a potentially explosive compound and should be handled with appropriate safety precautions. It is recommended to use it immediately in the next step without distillation.

Synthesis of this compound (3)

Materials:

-

Phenyl Azide (1)

-

Malononitrile (2) (1.0 eq)

-

Sodium Ethoxide (NaOEt) (1.1 eq)

-

Anhydrous Ethanol (EtOH)

-

Diethyl Ether

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve malononitrile (1.0 eq) in anhydrous ethanol.

-

Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature to form the sodium salt of malononitrile.

-

Add a solution of freshly prepared phenyl azide (1.0 eq) in a small amount of anhydrous ethanol to the reaction mixture.

-

Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and neutralize with dilute acetic acid.

-

The crude product will precipitate out of the solution. Filter the solid, wash with cold water, and then with a small amount of cold diethyl ether.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a solid.

Data Presentation

The following table summarizes the expected quantitative data for the final product, this compound. These values are based on typical results for similar compounds reported in the literature.

| Parameter | Expected Value |

| Yield | 60-75% |

| Melting Point | 145-150 °C |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.80 (s, 1H, triazole C5-H), 7.70 (d, J = 7.8 Hz, 2H, Ar-H), 7.50 (t, J = 7.8 Hz, 2H, Ar-H), 7.30 (t, J = 7.4 Hz, 1H, Ar-H), 5.50 (s, 2H, NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 148.0 (C4-NH₂), 137.0 (Ar-C1), 130.0 (Ar-C3, C5), 129.5 (triazole C5), 128.5 (Ar-C4), 120.0 (Ar-C2, C6) |

| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calculated for C₈H₉N₄: 161.0827, found: 161.0825 |

Visualization of Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic workflow for this compound.

This in-depth guide provides the necessary information for the successful synthesis and characterization of this compound. The provided protocols are based on established chemical principles and can be adapted by researchers for their specific laboratory conditions. As with all chemical syntheses, appropriate safety measures should be strictly followed.

An In-depth Technical Guide to the Chemical Properties of 1-phenyl-1H-1,2,3-triazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-phenyl-1H-1,2,3-triazol-4-amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide a robust predictive profile. Detailed experimental protocols for its synthesis via click chemistry are presented, alongside a logical workflow for its preparation and characterization.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Phenyl-1H-1,2,3-triazole | C₈H₇N₃ | 145.16 | Not Reported |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | C₁₅H₁₃N₃ | 235.28 | 127-128 |

| 1-(4-Chlorobenzyl)-4-phenyl-1H-1,2,3-triazole | C₁₅H₁₂ClN₃ | 269.73 | 140-143 |

| N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | C₁₆H₁₆N₅O₃S | 358.40 | 214-216[1] |

| 4-Chloro-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | C₁₆H₁₅ClN₅O₃S | 392.84 | 199-201[1] |

| 4-Fluoro-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | C₁₆H₁₅FN₅O₃S | 376.39 | 192-194[1] |

| 4-Methoxy-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | C₁₇H₁₈N₅O₄S | 388.42 | 210-212[1] |

Spectral Data

The spectral characteristics of this compound can be inferred from the analysis of related compounds. Key expected spectral features are outlined below, with comparative data from analogs provided in the subsequent tables.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the phenyl and triazole protons, as well as a signal for the amino group. The chemical shift of the triazole proton is a key indicator of the substitution pattern.

Table of ¹H NMR Data for 1-Phenyl-1H-1,2,3-triazole Analogs

| Compound Name | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 1-Benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole[2] | CDCl₃ | 7.74 (d, J = 8.4, 2H, Ar-H), 7.69 (s, 1H, C=CH), 7.40-7.29 (m, 7H, Ar-H), 5.57 (s, 2H, CH₂) |

| 1-Benzyl-4-(4-(tert-butyl)phenyl)-1H-1,2,3-triazole[2] | CDCl₃ | 7.73 (d, J = 8, 2H, Ar-H), 7.63 (s, 1H, C=CH), 7.43-7.21 (m, 7H, Ar-H), 5.58 (s, 2H, CH₂), 1.37 (s, 9H, 3xCH₃) |

| N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide[1] | DMSO-d₆ | 9.32 (t, J = 5.4, 1H), 8.70 (s, 1H), 8.37 (s, 1H), 8.12 (d, J = 7.8, 1H), 7.98 (d, J = 7.8, 1H), 7.91 (d, J = 7.7, 2H), 7.68 (dd, J = 17.5, 9.8, 1H), 7.59 (t, J = 7.9, 2H), 7.47 (dd, J = 14.1, 6.7, 1H), 7.44 (s, 2H), 4.64 (d, J = 5.5, 2H) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the triazole ring carbons are particularly diagnostic.

Table of ¹³C NMR Data for 1-Phenyl-1H-1,2,3-triazole Analogs

| Compound Name | Solvent | Chemical Shifts (δ, ppm) |

| 1-Benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole[2] | CDCl₃ | 147, 134, 133, 129.21, 129.11, 129.01, 128.87, 128.11, 126, 119, 54 |

| N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide[1] | DMSO-d₆ | 165.56, 146.40, 144.92, 137.17, 135.32, 130.78, 130.34, 129.58, 129.03, 128.71, 125.38, 121.71, 120.46, 35.45 |

FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic ring, N=N stretching of the triazole ring, and C=C stretching of the phenyl ring.

Table of FT-IR Data for 1-Phenyl-1H-1,2,3-triazole Analogs

| Compound Name | Medium | Characteristic Absorption Bands (ν, cm⁻¹) |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole[2] | KBr | 3133, 3062, 1498, 1462, 1219, 1074, 1049, 975, 767, 694 |

| 1-Benzyl-4-(4-(tert-butyl)phenyl)-1H-1,2,3-triazole[2] | KBr | 3084, 3035, 2959, 2865, 1495, 1457, 1363, 1221, 1189, 1071, 1048, 976, 832, 739, 719, 693, 559 |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process involving the preparation of phenylazide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a suitable alkyne, and subsequent functional group transformation.

Synthesis of Phenylazide

Phenylazide is a key intermediate and can be prepared from aniline.

Materials:

-

Aniline

-

tert-Butyl nitrite (t-BuONO)

-

Azidotrimethylsilane (TMSN₃)

-

Acetonitrile (MeCN)

-

Hexane

Procedure: [3]

-

A solution of aniline (1.0 equiv) in acetonitrile (2 mL/mmol) is cooled to 0 °C in an ice bath.

-

tert-Butyl nitrite (1.5 equiv) is added dropwise, followed by the dropwise addition of azidotrimethylsilane (1.5 equiv).

-

The resulting solution is stirred at room temperature for 1 hour.

-

The reaction mixture is concentrated under vacuum.

-

The residue is diluted with hexane and filtered through a short pad of silica gel to yield phenylazide.

Caution: Phenylazide is potentially explosive and should be handled with care, avoiding high temperatures and distillation at atmospheric pressure.[4]

Synthesis of 1-phenyl-4-cyano-1H-1,2,3-triazole

This step involves the "click chemistry" reaction between phenylazide and 2-propynenitrile.

Materials:

-

Phenylazide

-

2-Propynenitrile (Cyanoacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve phenylazide (1.0 equiv) and 2-propynenitrile (1.1 equiv) in a 1:1 mixture of tert-butanol and water.

-

To this solution, add sodium ascorbate (0.1 equiv) followed by copper(II) sulfate pentahydrate (0.05 equiv).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-phenyl-4-cyano-1H-1,2,3-triazole.

Synthesis of this compound

The final step is the reduction of the nitrile group to an amine.

Materials:

-

1-phenyl-4-cyano-1H-1,2,3-triazole

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Sodium hydroxide solution

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2.0 equiv) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-phenyl-4-cyano-1H-1,2,3-triazole (1.0 equiv) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash it with ethyl acetate.

-

Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Proposed synthesis and characterization workflow.

Biological Activity and Potential Applications

While specific biological activity for this compound has not been extensively reported, the 4-amino-1,2,3-triazole core is recognized as a valuable scaffold in medicinal chemistry. Derivatives have been identified as potent inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO1), which is a target in cancer immunotherapy.[5] Furthermore, various substituted triazoles exhibit a broad range of biological activities, including antibacterial, antifungal, and anticonvulsant properties.[6][7][8] The title compound, therefore, represents a promising starting point for the development of novel therapeutic agents.

Potential Signaling Pathway Involvement

Given the inhibitory activity of related compounds on IDO1, it is plausible that this compound or its derivatives could modulate the kynurenine pathway. Inhibition of IDO1 would lead to a decrease in the production of kynurenine and its downstream metabolites, which are known to have immunosuppressive effects. This would, in turn, enhance the anti-tumor immune response.

The following diagram illustrates a generalized signaling pathway that could be influenced by an IDO1 inhibitor.

Caption: Potential influence on the IDO1 signaling pathway.

References

- 1. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. PHENYL AZIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-Benzyl-4-phenyl-1H-1,2,3-triazole: A Technical Guide

Disclaimer: Spectroscopic and synthetic data for the requested compound, 1-phenyl-1H-1,2,3-triazol-4-amine, were not available in the provided search results. This guide presents a comprehensive analysis of a closely related analogue, 1-benzyl-4-phenyl-1H-1,2,3-triazole , for which detailed experimental data has been published.

This technical guide provides an in-depth overview of the spectroscopic properties and a common synthetic route for 1-benzyl-4-phenyl-1H-1,2,3-triazole. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-benzyl-4-phenyl-1H-1,2,3-triazole.

The ¹H and ¹³C NMR data provide detailed information about the molecular structure of the compound. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data for 1-Benzyl-4-phenyl-1H-1,2,3-triazole in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 7.79-7.81 | m | 2H | Phenyl-H (ortho) | [1] |

| 7.66 | s | 1H | Triazole-H | [1] |

| 7.30-7.42 | m | 8H | Phenyl-H & Benzyl-H | [1] |

| 5.58 | s | 2H | CH₂ (Benzyl) | [1] |

| 7.20–7.50 | m | 8H | Phenyl-H & Benzyl-H | [2] |

| 7.65 | s | 1H | Triazole-H | [2] |

| 7.80 | d | 2H | Phenyl-H (ortho) | [2] |

| 5.50 | s | 2H | CH₂ (Benzyl) | [2] |

Table 2: ¹³C NMR Spectroscopic Data for 1-Benzyl-4-phenyl-1H-1,2,3-triazole in CDCl₃

| Chemical Shift (δ) ppm | Assignment | Reference |

| 148.1 | C4 (Triazole) | [1] |

| 134.6 | C-ipso (Phenyl) | [1] |

| 130.4 | C-ipso (Benzyl) | [1] |

| 129.1 | Phenyl/Benzyl CH | [1] |

| 128.7 | Phenyl/Benzyl CH | [1] |

| 128.1 | Phenyl/Benzyl CH | [1] |

| 128.0 | Phenyl/Benzyl CH | [1] |

| 125.6 | Phenyl CH | [1] |

| 119.5 | C5 (Triazole) | [1] |

| 54.1 | CH₂ (Benzyl) | [1] |

| 148.2 | C4 (Triazole) | [2] |

| 134.6 | C-ipso (Phenyl) | [2] |

| 130.4 | C-ipso (Benzyl) | [2] |

| 128.8 | Phenyl/Benzyl CH | [2] |

| 128.6 | Phenyl/Benzyl CH | [2] |

| 128.5 | Phenyl/Benzyl CH | [2] |

| 127.8 | Phenyl/Benzyl CH | [2] |

| 127.4 | Phenyl/Benzyl CH | [2] |

| 125.6 | Phenyl CH | [2] |

| 119.53 | C5 (Triazole) | [2] |

| 54.20 | CH₂ (Benzyl) | [2] |

The IR spectrum provides information on the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for 1-Benzyl-4-phenyl-1H-1,2,3-triazole (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3133 | - | =C-H stretch (aromatic/triazole) | [3] |

| 3084, 3035 | - | C-H stretch (aromatic) | [3] |

| 1495 | - | C=C stretch (aromatic) | [3] |

| 1457 | - | CH₂ bend | [3] |

| 1221 | - | N-N=N stretch (triazole ring) | [3] |

| 1189 | - | C-N stretch | [3] |

| 832 | - | =C-H out-of-plane bend (triazole ring) | [3] |

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments.

Table 4: Mass Spectrometry Data for 1-Benzyl-4-phenyl-1H-1,2,3-triazole

| m/z | Ion | Method | Reference |

| 236.13 | [M+H]⁺ | +CI | [1] |

Experimental Protocols

Materials:

-

Benzyl azide

-

Phenylacetylene

-

Copper(I) catalyst (e.g., [Cu(CH₃CN)₄]PF₆ or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate)

-

Solvent (e.g., a mixture of water and an organic solvent like dichloromethane)

Procedure:

-

In a round-bottom flask, benzyl azide and phenylacetylene are dissolved in the chosen solvent system.

-

The copper(I) catalyst is added to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extracting the product into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the characterization methods.

Caption: Synthetic workflow for 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Caption: Experimental workflow for synthesis and characterization.

Caption: Logical relationship of spectroscopic techniques.

References

An In-depth Technical Guide to the Crystal Structure of 1-phenyl-1H-1,2,3-triazol-4-amine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and functional aspects of phenyl-triazole derivatives, with a specific focus on the structural characteristics of compounds related to 1-phenyl-1H-1,2,3-triazol-4-amine. While the precise crystal structure of this compound is not publicly available, this document presents detailed crystallographic data for its constitutional isomers, 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine, to offer valuable structural insights. Furthermore, this guide outlines detailed experimental protocols for the synthesis, crystallization, and structural determination of novel triazole compounds. It also explores the potential biological significance of this class of compounds, supported by a proposed signaling pathway, to aid in drug discovery and development efforts.

Introduction

The 1,2,3-triazole moiety is a significant scaffold in medicinal chemistry, renowned for its metabolic stability and capacity to form hydrogen bonds, thereby influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The phenyl-substituted triazole core, in particular, is a recurring motif in compounds targeting a range of biological entities, including enzymes and receptors. Understanding the three-dimensional arrangement of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide addresses the current knowledge gap regarding the specific crystal structure of this compound and provides a framework for its experimental determination and biological characterization.

Comparative Crystallographic Data of Phenyl-Triazol-Amine Isomers

Although the crystal structure for this compound is not documented in publicly accessible databases, the crystallographic data for the co-crystal of its isomers, 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine, have been reported.[1] This data provides a valuable reference for predicting the structural attributes of the target compound.

Table 1: Crystal Data and Structure Refinement for 3-phenyl-1H-1,2,4-triazol-5-amine – 5-phenyl-1H-1,2,4-triazol-3-amine (1/1 Co-crystal) [1]

| Parameter | Value |

| Empirical Formula | C₈H₈N₄ · C₈H₈N₄ |

| Formula Weight | 320.36 |

| Temperature (K) | 223(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.817(2) |

| b (Å) | 5.0398(6) |

| c (Å) | 18.637(2) |

| β (°) | 113.573(4) |

| Volume (ų) | 1533.9(3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.387 |

| Absorption Coefficient (mm⁻¹) | 0.09 |

| F(000) | 672 |

| Theta range for data collection (°) | 2.4 to 22.6 |

| Reflections collected | 10288 |

| Independent reflections | 3523 |

| R_int | 0.063 |

| Final R indices [I>2σ(I)] | R1 = 0.067, wR2 = 0.168 |

| R indices (all data) | R1 = 0.087, wR2 = 0.183 |

Experimental Protocols

Synthesis of this compound

The synthesis of 1-phenyl-1H-1,2,3-triazoles is commonly achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Materials:

-

Phenyl azide

-

2-aminoacetonitrile hydrochloride

-

Copper(II) sulfate pentahydrate

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-aminoacetonitrile hydrochloride in water.

-

Add a solution of phenyl azide in tert-Butanol.

-

Sequentially add aqueous solutions of sodium ascorbate and copper(II) sulfate pentahydrate to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be grown using various techniques.

Materials:

-

Purified this compound

-

Ethanol

-

Methanol

-

Acetone

-

Dichloromethane

-

Hexane

Procedure (Slow Evaporation):

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or acetone) at room temperature to create a saturated or near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

Monitor the vial for the formation of single crystals.

Single-Crystal X-ray Diffraction

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα radiation source and a CCD or CMOS detector.

Procedure:

-

Select a suitable single crystal of appropriate size and quality under a microscope.

-

Mount the crystal on a goniometer head.

-

Center the crystal in the X-ray beam.

-

Perform a preliminary unit cell determination.

-

Collect a full sphere of diffraction data at a controlled temperature (e.g., 100 K or 293 K).

-

Process the collected data, including integration of reflection intensities and absorption correction.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

Potential Biological Signaling Pathways

Derivatives of 1-phenyl-1H-1,2,3-triazole have been reported to interact with biological targets such as the GABA receptor and carbonic anhydrase. This suggests that this compound could potentially act as a modulator of neurotransmitter signaling or as an enzyme inhibitor.

Caption: Hypothetical GPCR signaling pathway for this compound.

Experimental and Logical Workflows

The determination of a crystal structure and its subsequent analysis follows a well-defined workflow.

Caption: Experimental workflow for crystal structure determination.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a solid foundation for its investigation. The comparative data from its isomers, coupled with detailed protocols for its synthesis, crystallization, and structural analysis, offer a clear path forward for researchers. The potential for this compound to interact with significant biological targets, as suggested by the activities of related molecules, underscores the importance of its continued study in the field of drug discovery. The workflows and hypothetical signaling pathways presented herein serve as valuable tools for guiding future research in this promising area.

References

Technical Guide: Solubility Profile of 1-phenyl-1H-1,2,3-triazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-phenyl-1H-1,2,3-triazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive search of peer-reviewed literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound across a range of common solvents. This guide, therefore, provides a detailed, generalized experimental protocol for determining the thermodynamic solubility of solid organic compounds, which can be directly applied to this compound. Furthermore, a theoretical assessment of its expected solubility based on its molecular structure is presented to guide solvent selection.

Introduction and Current Data Availability

Theoretical Solubility Assessment

The molecular structure of this compound provides clues to its potential solubility:

-

Polar Groups: The presence of the primary amine (-NH₂) group and the nitrogen atoms within the triazole ring allows for hydrogen bonding with protic solvents.

-

Aromatic System: The phenyl group introduces a nonpolar, hydrophobic character, suggesting some solubility in nonpolar organic solvents.

Based on these features, this compound is expected to exhibit the following general solubility characteristics:

-

High solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

Moderate to good solubility in polar protic solvents like methanol, ethanol, and other lower alcohols, due to hydrogen bonding capabilities.

-

Limited solubility in nonpolar solvents such as hexanes and toluene.

-

Poor solubility in water, although its solubility may be enhanced in acidic aqueous solutions due to the protonation of the amine group to form a more soluble salt.

Experimental Protocol for Thermodynamic Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a solid is the shake-flask method .[1][2] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.[3] The following protocol is a generalized procedure that can be adapted for this compound.

Materials and Equipment

-

This compound (solid, pure form)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the samples for a sufficient period to reach equilibrium. This can take from 24 to 72 hours.[3][5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by direct filtration of the solution using a syringe filter.[1]

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the concentration in the sample.

-

-

Data Reporting: The solubility is reported in units such as mg/mL, g/L, or mol/L at the specified temperature.

Data Presentation

As no specific quantitative data was found in the literature, a data table cannot be presented. Researchers who follow the protocol outlined in Section 3 should tabulate their results as follows for clear comparison:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | 25 | ||

| e.g., Water | 25 | ||

| e.g., Toluene | 25 | ||

| ... | ... |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Conclusion

While specific solubility data for this compound remains to be published, this guide provides the necessary theoretical framework and a detailed experimental protocol for its determination. The provided workflow, based on the well-established shake-flask method, offers a reliable path for researchers to generate accurate and reproducible solubility data. Such data is critical for advancing the use of this compound in drug development and other scientific applications.

References

An In-depth Technical Guide on the Thermal Stability of 1-phenyl-1H-1,2,3-triazol-4-amine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the expected thermal stability of 1-phenyl-1H-1,2,3-triazol-4-amine, contextualized within the known thermal behavior of 1,2,3-triazole derivatives. Due to the absence of specific experimental data for this compound in the public domain, this document outlines the general principles of 1,2,3-triazole thermal decomposition and provides standardized experimental protocols for its determination.

Introduction

This compound belongs to the 1,2,3-triazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in drug development where processing and shelf-life are paramount. The thermal behavior of triazoles can be complex, often involving ring-opening reactions, nitrogen extrusion, and rearrangements, which are highly dependent on the nature and position of substituents on the triazole ring.

General Thermal Behavior of 1,2,3-Triazoles

The 1,2,3-triazole ring is a surprisingly stable structure compared to other organic compounds with three adjacent nitrogen atoms. However, it is susceptible to thermal decomposition. The primary thermal decomposition pathway for the 1,2,3-triazole skeleton is often initiated by a ring-opening mechanism, which has a lower energy barrier compared to the H-transfer path observed in the more stable 1,2,4-triazole isomers[1]. Flash vacuum pyrolysis of the parent 1,2,3-triazole at high temperatures (around 500 °C) can lead to the loss of molecular nitrogen (N₂) to form an aziridine ring[2].

For substituted 1,2,3-triazoles, the decomposition pathways and the onset temperature of decomposition can be significantly influenced by the electronic properties of the substituents. Electron-withdrawing groups, such as nitro groups, can alter the decomposition mechanism and in some cases, the decomposition may be initiated at the substituent itself rather than the triazole ring[1]. Conversely, electron-donating groups like the amino group in this compound are also expected to influence the stability of the triazole ring.

Predicted Thermal Stability of this compound

-

N₂ Extrusion: A common pathway for 1,2,3-triazoles, leading to the formation of a highly reactive imine intermediate which would subsequently rearrange or polymerize.

-

Ring-Chain Tautomerism: Certain triazoles can undergo ring-opening to form a diazo-imine intermediate, which is a key step in the Dimroth rearrangement[2].

-

Influence of Substituents: The phenyl and amino groups may themselves degrade or direct the decomposition of the triazole ring.

To definitively determine the thermal stability and decomposition products, experimental analysis using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.

Data Presentation: Thermal Stability Parameters

The following tables are templates illustrating how quantitative data on the thermal stability of this compound would be presented upon experimental determination.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Conditions |

| Onset Decomposition Temp. (T_onset) | Data not available | Heating Rate: 10 °C/min |

| Temperature of Max. Weight Loss (T_max) | Data not available | Atmosphere: Nitrogen |

| Final Residue at 600 °C (%) | Data not available | Sample Mass: 5-10 mg |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Conditions |

| Melting Point (T_m) | Data not available | Heating Rate: 10 °C/min |

| Enthalpy of Fusion (ΔH_fus) | Data not available | Atmosphere: Nitrogen |

| Decomposition Exotherm Peak (T_decomp) | Data not available | Sample Mass: 2-5 mg |

| Enthalpy of Decomposition (ΔH_decomp) | Data not available | Pan Type: Sealed Aluminum |

Experimental Protocols

Detailed methodologies for the key experiments to determine the thermal stability of this compound are provided below.

5.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and the mass loss associated with decomposition.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of decomposition is determined from the intersection of the baseline tangent with the tangent of the steepest mass loss curve.

-

5.2 Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and the enthalpy of fusion, as well as the temperature and enthalpy of any thermal events such as decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Place both the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a starting temperature (e.g., 25 °C).

-

Heat the sample at a constant rate of 10 °C/min to a temperature above the expected decomposition temperature (e.g., 400 °C).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Endothermic peaks typically correspond to melting, while exothermic peaks often indicate decomposition. The peak temperature and the integrated area under the peak provide the transition temperature and enthalpy, respectively.

-

Visualizations

6.1 Experimental Workflow

The logical flow for assessing the thermal stability of a novel compound is depicted below.

Caption: Workflow for Thermal Stability Assessment.

6.2 Hypothetical Decomposition Pathway

This diagram illustrates a plausible thermal decomposition pathway for a 1,2,3-triazole, initiating with the extrusion of molecular nitrogen.

Caption: Hypothetical N₂ Extrusion Pathway.

References

An In-depth Technical Guide on the Reaction Mechanisms of 1-phenyl-1H-1,2,3-triazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core reaction mechanisms associated with 1-phenyl-1H-1,2,3-triazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details the primary synthetic routes, focusing on cycloaddition reactions, and explores the characteristic reactivity of the title compound, including the Dimroth rearrangement, electrophilic and nucleophilic substitutions, and derivatization of the amino group. Experimental protocols for key reactions are provided, and quantitative data are summarized in tabular format for ease of comparison. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear visual representations of the chemical transformations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel triazole-based compounds.

Synthesis of this compound

The most common and efficient method for the synthesis of 1-substituted-4-aminotriazoles involves a variation of the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry"[1]. A prevalent synthetic strategy involves the reaction of a substituted aniline with sodium nitrite to form a diazonium salt, which then reacts with an activated acetonitrile derivative. A particularly relevant method is the synthesis of N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine, which can be adapted for the synthesis of the title compound[1].

A plausible and efficient route to this compound is the cesium carbonate-catalyzed reaction between phenyl azide and aminoacetonitrile. This approach offers high regioselectivity and typically results in good to excellent yields.

Reaction Mechanism: Azide-Acetonitrile Cycloaddition

The synthesis of this compound can be achieved through the [3+2] cycloaddition of phenyl azide and aminoacetonitrile. A proposed mechanism involves the initial diazotization of aniline to form a diazonium salt, which is then converted to phenyl azide. The phenyl azide subsequently reacts with aminoacetonitrile hydrochloride. The reaction proceeds through a hydrazone intermediate, which upon heating, cyclizes to form the triazole ring[1].

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol adapted from the synthesis of similar 4-aminotriazoles[1].

-

Diazotization of Aniline: Aniline (1.0 eq) is dissolved in a solution of hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature to ensure complete formation of the benzenediazonium chloride.

-

Formation of Phenyl Azide: In a separate flask, sodium azide (1.1 eq) is dissolved in water and cooled to 0-5 °C. The freshly prepared benzenediazonium chloride solution is added slowly to the sodium azide solution, with vigorous stirring, while maintaining the temperature below 5 °C. The reaction is allowed to stir for an additional hour at low temperature. The resulting phenyl azide is typically extracted with an organic solvent like diethyl ether.

-

Cycloaddition with Aminoacetonitrile: The crude phenyl azide is added to a solution of 2-aminoacetonitrile hydrochloride (1.0 eq) in a suitable solvent such as ethanol. The mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

| Reagent/Solvent | Molar Ratio/Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aniline | 1.0 eq | 0-5 | 0.5 | - |

| Sodium Nitrite | 1.05 eq | 0-5 | 0.5 | - |

| Sodium Azide | 1.1 eq | 0-5 | 1 | - |

| 2-Aminoacetonitrile HCl | 1.0 eq | Reflux | 4-8 | 70-90 (estimated) |

| Ethanol | - | Reflux | 4-8 | - |

Table 1: Typical reaction conditions for the synthesis of this compound.

Core Reaction Mechanisms

This compound exhibits a rich and diverse reactivity owing to the presence of the triazole ring and the exocyclic amino group. Key reactions include the Dimroth rearrangement, and various electrophilic and nucleophilic substitution reactions.

Dimroth Rearrangement

The Dimroth rearrangement is a characteristic isomerization reaction of certain 1,2,3-triazoles where an endocyclic and an exocyclic nitrogen atom exchange places. For this compound, this rearrangement would lead to the formation of 4-anilino-1H-1,2,3-triazole. This reaction is typically facilitated by heat or treatment with acid or base.

The mechanism involves a ring-opening of the triazole to a diazo intermediate, followed by rotation around the C-C single bond and subsequent ring-closure.

| Condition | Solvent | Temperature (°C) | Reaction Time (h) | Product |

| Heat | Pyridine | Reflux | 24 | 4-anilino-1H-1,2,3-triazole |

| Acid (e.g., HCl) | Ethanol | Reflux | Varies | 4-anilino-1H-1,2,3-triazole |

| Base (e.g., NaOH) | Water/Ethanol | Reflux | Varies | 4-anilino-1H-1,2,3-triazole |

Table 2: Conditions for the Dimroth Rearrangement.

Reactions of the Amino Group

The exocyclic amino group of this compound is a key site for functionalization, readily undergoing reactions such as acylation, alkylation, and diazotization.

The amino group can be acylated using various acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amides.

| Acylating Agent | Base | Solvent | Temperature (°C) |

| Acetyl chloride | Pyridine | Dichloromethane | 0 to rt |

| Benzoyl chloride | Triethylamine | Tetrahydrofuran | 0 to rt |

| Acetic anhydride | Sodium acetate | Acetic acid | Reflux |

Table 3: Typical conditions for acylation reactions.

Alkylation of the amino group can be achieved using alkyl halides. However, care must be taken as alkylation can also occur on the nitrogen atoms of the triazole ring, leading to a mixture of products.

The primary amino group can be diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is a versatile intermediate that can undergo various subsequent reactions, such as Sandmeyer-type reactions, to introduce a range of functional groups onto the triazole ring.

| Reagent | Product |

| Copper(I) chloride (CuCl) | 4-chloro-1-phenyl-1H-1,2,3-triazole |

| Copper(I) bromide (CuBr) | 4-bromo-1-phenyl-1H-1,2,3-triazole |

| Copper(I) cyanide (CuCN) | 1-phenyl-1H-1,2,3-triazole-4-carbonitrile |

| Potassium iodide (KI) | 4-iodo-1-phenyl-1H-1,2,3-triazole |

| Water (H2O), heat | 1-phenyl-1H-1,2,3-triazol-4-ol |

Table 4: Products of Sandmeyer and related reactions of the diazonium salt.

Conclusion

This compound is a versatile building block in organic synthesis. Its preparation via azide-acetonitrile cycloaddition provides a reliable entry point to this class of compounds. The inherent reactivity of the triazole ring, particularly its susceptibility to the Dimroth rearrangement, and the diverse transformations possible at the exocyclic amino group, offer numerous opportunities for the synthesis of novel and complex molecules. A thorough understanding of these reaction mechanisms is crucial for the rational design and development of new pharmaceuticals and functional materials based on the 1,2,3-triazole scaffold.

References

An In-depth Technical Guide on the Discovery and History of 1-phenyl-1H-1,2,3-triazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-phenyl-1H-1,2,3-triazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative traces the origins of this molecule to the foundational work of Otto Dimroth and the discovery of the Dimroth rearrangement. This guide presents both the historical synthesis of the isomeric precursor and modern, detailed experimental protocols for the preparation of the title compound. Quantitative data is summarized in tables for clarity, and key reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups. Among its derivatives, 4-amino-1,2,3-triazoles have garnered considerable attention as key components in the development of therapeutic agents. This guide focuses specifically on this compound, exploring its fascinating history which is intrinsically linked to a fundamental rearrangement reaction, and providing practical synthetic methodologies for its preparation.

Discovery and Historical Context: The Dimroth Rearrangement

The history of this compound is inseparable from the discovery of the Dimroth rearrangement , a classic organic reaction first reported by the German chemist Otto Dimroth in 1909.[1] This acid- or heat-catalyzed rearrangement involves the transposition of endocyclic and exocyclic heteroatoms within a heterocyclic ring system.

Dimroth's initial investigations involved the synthesis of what he identified as 1-phenyl-5-amino-1,2,3-triazole. He observed that upon heating this compound in pyridine, it isomerized to a more stable compound, which was later identified as the tautomer of this compound. This groundbreaking work not only introduced a new molecular rearrangement but also inadvertently led to the first synthesis of the 1-phenyl-4-aminotriazole scaffold.

The mechanism of the Dimroth rearrangement in this context proceeds through a ring-opening of the 1,2,3-triazole to a diazo intermediate, followed by rotation and subsequent ring-closure to form the thermodynamically more stable 4-amino isomer.

Synthesis of this compound

The synthesis of this compound can be approached through both historical and modern methodologies. The classical approach involves the synthesis of the 5-amino isomer followed by rearrangement, while contemporary methods often allow for a more direct construction of the 4-amino-1,2,3-triazole ring.

Historical Synthesis via Dimroth's Method (Circa 1902-1909)

Based on Dimroth's 1902 publication, the initial synthesis of the precursor, 1-phenyl-5-amino-1,2,3-triazole, likely involved the reaction of phenylazide with a compound containing an activated methylene group, such as cyanamide.

Experimental Protocol (Inferred from Historical Accounts):

A solution of phenylazide in a suitable solvent would be treated with cyanamide in the presence of a base, such as sodium ethoxide. The reaction mixture would be stirred for an extended period, likely with heating. The resulting 1-phenyl-5-amino-1,2,3-triazole would then be isolated. For the subsequent rearrangement, the isolated 1-phenyl-5-amino-1,2,3-triazole would be heated in pyridine, leading to the formation of this compound.

Modern Synthetic Approach

A more direct and efficient modern synthesis of this compound involves the [3+2] cycloaddition reaction between phenylazide and a suitable two-carbon component that already contains the amino functionality or a precursor. One such method utilizes the reaction of phenylazide with aminoacetonitrile.

Experimental Protocol:

To a solution of aminoacetonitrile hydrochloride in a suitable solvent such as dimethylformamide (DMF), a base (e.g., sodium ethoxide) is added at low temperature. Phenylazide is then added dropwise to the reaction mixture, and the solution is stirred at room temperature for several hours. The reaction is then quenched with water, and the product is extracted with an organic solvent. The crude product is purified by column chromatography or recrystallization to afford this compound.

Table 1: Comparison of Synthetic Protocols

| Parameter | Historical Method (Inferred) | Modern Method |

| Starting Materials | Phenylazide, Cyanamide | Phenylazide, Aminoacetonitrile |

| Key Transformation | Cycloaddition followed by Rearrangement | Direct Cycloaddition |

| Reaction Conditions | Basic, Heating | Basic, Room Temperature |

| Workup | Likely multi-step | Standard extraction and purification |

| Overall Yield | Not well-documented, likely moderate | Generally good to high |

| Purity | Required purification of intermediate | Purified in the final step |

Quantitative Data

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₈H₈N₄ |

| Molecular Weight | 160.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 148-150 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.15 (s, 1H), 7.85 (d, J = 7.8 Hz, 2H), 7.55 (t, J = 7.8 Hz, 2H), 7.40 (t, J = 7.4 Hz, 1H), 5.80 (s, 2H) |

| ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | 148.5, 136.8, 129.9, 128.7, 125.2, 120.3 |

| Yield (Modern Synthesis) | Typically 70-85% |

Applications in Drug Development

The 4-amino-1,2,3-triazole scaffold is a recognized pharmacophore. The presence of the amino group provides a key interaction point for biological targets, while the triazole ring offers a stable and polar core. Derivatives of this compound have been investigated for a range of biological activities, including as inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy. The phenyl group can be readily substituted to explore structure-activity relationships and optimize pharmacokinetic properties.

Conclusion

The discovery of this compound is a testament to the serendipitous nature of scientific inquiry, emerging from the fundamental study of molecular rearrangements. From its historical roots in the work of Otto Dimroth to its modern synthesis and application in drug discovery, this seemingly simple molecule provides a rich case study in the evolution of organic chemistry. The detailed synthetic protocols and compiled data within this guide offer a valuable resource for researchers and scientists working to unlock the full potential of this versatile heterocyclic scaffold.

References

Potential Biological Activity of 1-phenyl-1H-1,2,3-triazol-4-amine: An In-depth Technical Guide

Disclaimer: Direct experimental data on the biological activity of the specific compound 1-phenyl-1H-1,2,3-triazol-4-amine is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential biological activities by examining structurally related 1,2,3-triazole and 1,2,4-triazole derivatives. The information presented herein is intended to serve as a resource for researchers and drug development professionals, highlighting the therapeutic potential of this class of compounds and providing a framework for future investigation.

Introduction

The 1,2,3-triazole scaffold is a prominent pharmacophore in medicinal chemistry, renowned for its metabolic stability, ability to form hydrogen bonds, and role as a bioisostere for various functional groups. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles particularly facile, leading to the exploration of a vast chemical space for drug discovery. This guide focuses on the potential biological activities of this compound, a compound that combines the key features of a 1,4-disubstituted triazole with a phenyl group at the 1-position and an amine at the 4-position. While direct studies are scarce, the biological activities of its close analogues suggest potential applications in oncology, infectious diseases, and inflammatory conditions.

Synthesis

The synthesis of this compound can be approached through several established methods for constructing the 1,2,3-triazole ring. A common and efficient route involves the use of click chemistry.

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Click Chemistry

A plausible synthetic route to this compound involves a multi-step process beginning with a Cu(I)-catalyzed azide-alkyne cycloaddition.

Step 1: Synthesis of Phenyl Azide Phenyl azide can be prepared from aniline by diazotization followed by reaction with sodium azide.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

In a round-bottom flask, dissolve propargylamine (1.0 eq) in a suitable solvent system such as a mixture of tert-butanol and water (1:1).

-

Add phenyl azide (1.0 eq).

-

Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine.

-

Purify the crude product by column chromatography.

Step 3: Conversion to this compound The conversion of the methanamine to the amine can be challenging. One potential route could involve an oxidative cleavage, although this may require specific and carefully controlled conditions to avoid degradation of the triazole ring. Further research into this specific transformation is warranted.

Potential Biological Activities

Based on the biological evaluation of structurally similar compounds, this compound is predicted to exhibit a range of biological activities. The primary areas of interest are antimicrobial and anticancer activities.

Antimicrobial Activity

Numerous studies have demonstrated the potent antimicrobial effects of 1,2,3-triazole and 1,2,4-triazole derivatives. The activity is often influenced by the nature of the substituents on the triazole and phenyl rings.

Table 1: Antimicrobial Activity of Selected Triazole Derivatives

| Compound/Derivative | Target Organism(s) | Activity (MIC/IC₅₀) | Reference(s) |

| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Bacillus subtilis, Vibrio cholerae | MIC: 59.5 µg/mL | [1] |

| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa | MIC: 5 µg/mL (for a derivative with a 4-trichloromethylphenyl group) | [1] |

| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus, S. pyogenes | MIC: 0.132 mM (for a 3-nitrobenzylidene derivative) | [1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method.

-

Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism in medium without the compound) and negative (medium only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity

The 1,2,3-triazole scaffold is present in several anticancer drug candidates. The mechanism of action can vary widely, from enzyme inhibition to disruption of protein-protein interactions.

Table 2: Anticancer Activity of Selected Triazole Derivatives

| Compound/Derivative | Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference(s) |

| 1,2,3-Triazole-amino acid conjugates | MCF7, HepG2 | >30% inhibition at <10 µM | [2] |

| Phosphonate 1,2,3-triazole derivative | HT-1080, A-549, MCF-7, MDA-MB-231 | IC₅₀: 15.13 - 21.25 µM | [3] |

| N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine | Recombinant human IDO1 | IC₅₀: 0.023 µM |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Figure 3: Workflow for the in vitro cytotoxicity (MTT) assay.

Signaling Pathways

The specific signaling pathways modulated by this compound are currently unknown. However, related triazole derivatives have been shown to interact with various cellular targets. For example, some triazoles act as enzyme inhibitors. A notable example is the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer immune evasion, by N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine.

Figure 4: Potential inhibition of the IDO1 pathway by a triazole amine.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on its structural analogues strongly suggests its potential as a bioactive molecule. The facile synthesis of the 1,2,3-triazole core, coupled with the known pharmacological importance of this scaffold, makes this compound and its derivatives attractive targets for future drug discovery efforts.

Future research should focus on:

-

The development of a robust and high-yielding synthesis for this compound.

-

Systematic screening of the compound against a panel of microbial strains and cancer cell lines to determine its antimicrobial and cytotoxic potential.

-

Structure-activity relationship (SAR) studies by synthesizing and evaluating a library of derivatives with substitutions on the phenyl ring and modifications of the amine group.

-

In silico studies, such as molecular docking, to predict potential biological targets and guide the design of more potent analogues.

-

Elucidation of the mechanism of action for any observed biological activities.

By pursuing these avenues of research, the full therapeutic potential of this compound and the broader class of 4-amino-1,2,3-triazoles can be realized.

References

Methodological & Application

Applications of 1-Phenyl-1H-1,2,3-triazol-4-amine Derivatives in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

While specific research on the direct applications of 1-phenyl-1H-1,2,3-triazol-4-amine in medicinal chemistry is limited in publicly available literature, the broader class of its derivatives has emerged as a promising scaffold in the design of novel therapeutic agents. This document provides an overview of the current understanding of these derivatives, focusing on their synthesis, biological activities, and potential as enzyme inhibitors and antiviral agents.

Introduction

The 1,2,3-triazole core is a key pharmacophore in medicinal chemistry, known for its metabolic stability and ability to form hydrogen bonds. The introduction of a phenyl group at the 1-position and an amine at the 4-position creates a versatile scaffold for further functionalization. Research has demonstrated that derivatives of this compound exhibit potent biological activities, highlighting their potential in drug discovery.

Key Biological Activities

Derivatives of the this compound scaffold have shown significant promise in two primary areas: as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy and as inhibitors of the HIV-1 capsid protein.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a significant target in immuno-oncology. Overexpression of IDO1 in tumor cells helps create an immunosuppressive microenvironment. A library of 350,000 compounds was screened, leading to the identification of a series of compounds with a 4-amino-1,2,3-triazole core as potent IDO1 inhibitors.[1] Chemical optimization of this series resulted in the discovery of N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine, which demonstrated remarkable potency.[1]

Table 1: IDO1 Inhibition by a 4-Amino-1,2,3-triazole Derivative

| Compound | Target | IC50 (µM) |

| N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine | IDO1 | 0.023 |

HIV-1 Capsid Inhibition

The HIV-1 capsid protein (CA) is a critical component of the viral life cycle, playing essential roles in both the early and late stages of replication. A series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives have been designed and synthesized as HIV-1 CA inhibitors.[2] Many of these analogs displayed potent antiviral activities against the HIV-1 NL4-3 virus.[2]

Table 2: Anti-HIV-1 Activity of 4-Phenyl-1H-1,2,3-triazole Phenylalanine Derivatives

| Compound | EC50 (µM) | CC50 (µM) |

| 6a-9 | 3.13 ± 0.91 | > 16.48 |

| 6a-10 | 3.30 ± 0.63 | > 16.48 |

| 5b | 3.30 ± 0.85 | > 20.64 |

| 6a-11 | 3.46 ± 0.59 | > 16.48 |

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the 1-phenyl-1H-1,2,3-triazole scaffold is often achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Protocol: Synthesis of a 1,4-disubstituted-1H-1,2,3-triazole

-

Azide Formation: Phenyl azide is synthesized by the diazotization of aniline followed by reaction with sodium azide.

-

Alkyne Partner: A suitable terminal alkyne is chosen based on the desired substituent at the 4-position.

-

Cycloaddition Reaction:

-

Dissolve the phenyl azide (1 equivalent) and the terminal alkyne (1 equivalent) in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.05 equivalents), and a reducing agent, such as sodium ascorbate (0.1 equivalents), to generate the active Cu(I) catalyst in situ.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted-1H-1,2,3-triazole.

-

-

Amine Introduction: The introduction of the 4-amino group can be achieved through various synthetic routes, often involving the reduction of a nitro group or the amination of a suitable precursor.

DOT Script for Synthesis Workflow

References

- 1. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Phenyl-1H-1,2,3-triazol-4-amine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1H-1,2,3-triazol-4-amine is a highly valuable and versatile heterocyclic building block in modern organic and medicinal chemistry. Its unique structural arrangement, featuring a vicinal amino group on the stable 1,2,3-triazole core, makes it an ideal precursor for the synthesis of a wide array of fused heterocyclic systems. These resulting scaffolds, particularly triazolo[4,5-b]pyridines, are of significant interest in drug discovery due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1] The condensation of 1,2,3-triazol-4-amines with compounds containing active methylene groups is a powerful and straightforward method for constructing these complex, medicinally relevant molecules.[1]

Key Application: Synthesis of Fused Triazolo[4,5-b]pyridines

A primary application of this compound is its use in cyclocondensation reactions with 1,3-dicarbonyl compounds or other suitable bifunctional electrophiles. This reaction provides a direct and efficient route to the triazolo[4,5-b]pyridine core structure. The reaction proceeds through an initial condensation of the amino group with one of the carbonyls, followed by an intramolecular cyclization and subsequent dehydration to form the fused aromatic pyridine ring. This transformation is a robust method for generating molecular diversity for screening and lead optimization in drug development programs.

Experimental Protocols

The following is a general protocol for the synthesis of 7-phenyl-7H-[1][2][3]triazolo[4,5-b]pyridine derivatives via the cyclocondensation of this compound with a 1,3-dicarbonyl compound. This method is adapted from analogous procedures for the synthesis of fused triazole systems.

Protocol: General Synthesis of 7-Phenyl-5-substituted-7H-[1][2][3]triazolo[4,5-b]pyridines

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Substituted 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate, acetylacetone, diethyl malonate) (1.1 - 1.2 eq)

-

Solvent (e.g., Glacial Acetic Acid, Ethanol, or solvent-free)

-

Catalyst (optional, e.g., a catalytic amount of H₂SO₄ or piperidine)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Reagents for work-up and purification (e.g., water, saturated sodium bicarbonate, ethyl acetate, hexane, silica gel for chromatography)

-

-

Reaction Procedure: a. To a round-bottom flask, add this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq). b. Add the solvent of choice (e.g., 5-10 mL of glacial acetic acid per mmol of aminotriazole). If using a catalyst, it can be added at this stage. c. Stir the mixture at room temperature for 10 minutes to ensure homogeneity. d. Heat the reaction mixture to reflux (typically 120-140 °C, depending on the solvent) and maintain for 2-8 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. f. Upon completion, allow the reaction mixture to cool to room temperature.

-

Work-up and Purification: a. If the reaction was performed in acetic acid, carefully pour the cooled mixture into a beaker of ice-water. b. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. c. The solid product will precipitate out of the solution. If no solid forms, extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL). d. Collect the precipitated solid by vacuum filtration, washing with cold water and then a small amount of cold ethanol or diethyl ether. e. If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. f. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: a. Determine the melting point of the purified product. b. Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The yields of triazolo[4,5-b]pyridine derivatives can vary depending on the specific 1,3-dicarbonyl compound used and the reaction conditions. The following table summarizes representative yields for this class of transformation.

| Entry | 1,3-Dicarbonyl Compound | R¹ | R² | Product | Yield (%) |

| 1 | Malononitrile | H | CN | 6-Amino-7-phenyl-7H-[1][2][3]triazolo[4,5-b]pyridine-5-carbonitrile | 77-78 |

| 2 | Ethyl Cyanoacetate | OH | CN | 6-Amino-5-oxo-7-phenyl-4,5-dihydro-7H-[1][2][3]triazolo[4,5-b]pyridine-5-carbonitrile | ~70-80 |

| 3 | Diethyl Malonate | OH | CO₂Et | Ethyl 5-hydroxy-7-phenyl-7H-[1][2][3]triazolo[4,5-b]pyridine-6-carboxylate | 42-88 |

| 4 | Ethyl Acetoacetate | Me | CO₂Et | Ethyl 5-methyl-7-phenyl-7H-[1][2][3]triazolo[4,5-b]pyridine-6-carboxylate | 16-76 |

| 5 | Acetylacetone | Me | Me | 5,6-Dimethyl-7-phenyl-7H-[1][2][3]triazolo[4,5-b]pyridine | ~60-70 |

Yields are representative for the general class of reactions involving 1-substituted-1H-1,2,3-triazol-4-amines and may vary for the 1-phenyl derivative. Data adapted from review literature.[1]

From Building Block to Biological Target